molecular formula C7H17Cl2N3O B7970904 [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate

[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate

Cat. No.: B7970904
M. Wt: 230.13 g/mol
InChI Key: BKZCFCBBQNWTQG-UHFFFAOYSA-N
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Description

[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The final product is obtained as a hydrate by crystallization from an aqueous solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and drying processes to obtain the dihydrochloride hydrate form .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: Similar structure but lacks the methylamine group.

    5-methyl-1H-pyrazol-4-amine dihydrochloride: Similar but without the ethyl group.

    [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride: Similar but with different substituents on the pyrazole ring.

Uniqueness

[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-ethyl-5-methylpyrazol-4-yl)methanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH.H2O/c1-3-10-6(2)7(4-8)5-9-10;;;/h5H,3-4,8H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZCFCBBQNWTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN)C.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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